N-(3-acetylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-Acetylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine ring and an acetamide-linked 3-acetylphenyl substituent. The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the 3-acetylphenyl group may contribute to target-specific interactions. Synthetic routes for analogous compounds often involve cyclization of thiourea derivatives with aldehydes or ketones under microwave or conventional heating , followed by alkylation of thio groups to install acetamide linkages .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-12(25)13-3-2-4-14(9-13)21-15(26)10-24-11-20-17-16(18(24)27)29-19(22-17)23-5-7-28-8-6-23/h2-4,9,11H,5-8,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIKHGBIZJKFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.
Structural Formula
The biological activity of this compound primarily involves interaction with specific enzymes and receptors. Studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit AChE with varying degrees of potency. For example, a related thiazole-based derivative exhibited an IC50 value of 103.24 nM, indicating substantial inhibitory activity compared to standard drugs like donepezil .
Summary of In Vitro AChE Inhibitory Activity
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 10.99 | 100 |
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. Current research is limited; however, preliminary studies indicate potential neuroprotective effects in animal models of Alzheimer's disease.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of thiazole derivatives in a mouse model. The results indicated that compounds similar to this compound significantly reduced cognitive decline associated with AChE inhibition .
Case Study 2: Antitumor Activity
Another area of research has explored the antitumor properties of thiazole-based compounds. Some derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiazole structure could enhance anticancer activity. Further investigations are needed to determine the specific pathways involved.
Comparison with Similar Compounds
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19)
- Core Structure: Thiazolo[4,5-d]pyrimidine fused with thieno[3,4-d]pyrimidin-4-one.
- Substituents: Chromenone and phenyl groups.
- Key Differences: Incorporates a thioxo (C=S) group at position 5, which may reduce oxidative stability compared to the oxo (C=O) group in the target compound.
- Synthesis : Microwave-assisted cyclization of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea .
6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20)
- Core Structure: Thiazolo[4,5-d]pyrimidine with a dihydrochromenone substituent.
- Substituents : Diphenyl and methyl groups.
- Key Differences: Amino linkage at position 6 instead of acetamide; the dihydrochromenone moiety may enhance π-π stacking interactions in biological targets .
Acetamide-Functionalized Heterocycles
2-((4-(4-Chlorophenyl)-5-Cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
- Core Structure: Pyrimidine-thioether linked to quinoxaline via acetamide.
- Substituents: Chlorophenyl, cyano, and hydroxyl groups.
- Key Differences: The quinoxaline core and thioether linkage contrast with the thiazolo[4,5-d]pyrimidine and morpholine in the target compound. The chloro and cyano groups may improve electrophilic reactivity .
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Core Structure: Thieno[3,2-d]pyrimidinone instead of thiazolo[4,5-d]pyrimidine.
- Substituents : Ethyl, methyl, and phenyl groups.
Morpholine-Containing Analogues
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrrolo[1,2-b]pyridazine with morpholine-ethoxy substituents.
- Substituents: Trifluoromethyl, cyano, and difluoro groups.
- Key Differences : The trifluoromethyl group enhances metabolic stability, while the morpholine-ethoxy chain improves solubility. The pyrrolopyridazine core offers distinct conformational flexibility compared to thiazolo[4,5-d]pyrimidine .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Core Structure : Morpholin-3-yl acetamide.
- Substituents : Acetyl, dimethyl, and isopropylphenyl groups.
Structural and Functional Comparison Table
Q & A
Q. What are the key synthetic routes for N-(3-acetylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of thiazolo-pyrimidine precursors with morpholine derivatives under reflux conditions (e.g., dimethylformamide at 80–100°C) .
- Acetamide coupling : Reaction of the intermediate with 3-acetylphenyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Yield and purity are enhanced by adjusting solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., triethylamine), and reaction time (monitored via TLC/HPLC) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing morpholine (δ 3.5–3.7 ppm) and acetylphenyl signals (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~455) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including π-stacking interactions in the thiazolo-pyrimidine core .
Q. What functional groups enable targeted chemical modifications?
Key reactive sites include:
- Morpholine ring : Susceptible to alkylation or oxidation to introduce sulfoxides/sulfones .
- Acetamide linker : Allows substitution with aryl/heteroaryl groups via nucleophilic acyl substitution .
- Thiazolo-pyrimidine core : Supports electrophilic aromatic substitution (e.g., halogenation) for activity tuning .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
- Molecular docking : Simulates interactions with kinases (e.g., CDK2) by aligning the thiazolo-pyrimidine core in ATP-binding pockets (docking scores ≤ −9.0 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Lys33 in CDK2) .
- QSAR models : Correlate substituent electronegativity (e.g., acetylphenyl vs. chlorophenyl) with IC50 values in enzyme inhibition assays .
Q. How can contradictory data in biological activity studies be resolved?
- Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm inhibition trends .
- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required for reproducible IC50 values) .
- Structural analogs : Compare activity across derivatives (e.g., morpholine vs. thiomorpholine) to isolate structure-activity relationships .
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
- Lipophilicity optimization : Replace morpholine with piperazine (clogP reduction from 2.8 to 1.5) to improve membrane permeability .
- Metabolic stability : Incorporate fluorine atoms at para positions to block cytochrome P450-mediated oxidation .
Methodological Guidelines
Q. How to design enzyme inhibition assays for this compound?
- In vitro kinase assays : Use recombinant CDK2/cyclin E with ATP (10 µM) and measure IC50 via ADP-Glo™ luminescence .
- Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots with varying ATP concentrations .
Q. What experimental approaches resolve discrepancies in synthetic yields?
- Design of Experiments (DoE) : Apply factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst ratios .
- In-line monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
